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Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS RN: 65894-83-9), a significant
heterocyclic compound utilized primarily in the flavor and fragrance industry. This document
delves into its molecular structure, physicochemical characteristics, synthesis pathways with a
focus on the Maillard reaction, and its chemical reactivity. Furthermore, it outlines detailed
experimental protocols for its quality control and safety assessment, specifically focusing on
genotoxicity testing as a self-validating system. This guide is intended to be a valuable
resource for researchers, scientists, and professionals in drug development and chemical
synthesis, offering both foundational knowledge and practical insights into the scientific integrity
and application of this compound.

Introduction and Molecular Overview

4,5-Dimethyl-2-isobutyl-3-thiazoline, also known by its IUPAC name 4,5-dimethyl-2-(2-
methylpropyl)-2,5-dihydro-1,3-thiazole, is a volatile organic compound that plays a crucial role
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in the formulation of savory flavors.[1] Its distinct sulfurous, nutty, and slightly meaty aroma
makes it a valuable component in creating complex flavor profiles for a variety of food products.
[1][2] The molecule consists of a five-membered dihydrothiazole ring, which is a heterocyclic
system containing both sulfur and nitrogen atoms. This core structure is substituted with two
methyl groups at the 4 and 5 positions and an isobutyl group at the 2 position. The presence of
these alkyl groups and the thiazoline ring system are key determinants of its characteristic
aroma and chemical reactivity.

The compound exists as a mixture of cis and trans isomers, typically in a 60:40 ratio, with each
of these diastereoisomers being a racemic mixture.[3] This isomeric complexity is an important
consideration in its analysis and application.

Below is a diagram illustrating the molecular structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline.
Caption: Molecular structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Physicochemical Properties

The physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline are critical for
its application in food systems and for ensuring its stability and safe handling. A summary of
these properties is presented in the table below.
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Property Value Source(s)
Molecular Formula CoH17NS [1]
Molecular Weight 171.31 g/mol [1]

CAS Number 65894-83-9 [1]
Appearance Colorless to pale yellow liquid [3]

Odor Sulfurous, nutty, slightly meaty  [1][2]

Taste Profile

At 30 ppm: sulfur-like, nutty,

brown, meaty, burnt corn

[2]

Boiling Point 208 °C at 760 mmHg [2]
Density 0.95 g/mL [1]
Refractive Index (n20/D) 1.49 [1]

Flash Point

87.22 °C (189.00 °F)

[3]

Purity

Typically 295-99%

[1]

Isomeric Composition

Mixture of cis and trans

isomers (approx. 60:40)

[3]

Chemical Properties and Reactivity

The chemical behavior of 4,5-Dimethyl-2-isobutyl-3-thiazoline is largely dictated by the
thiazoline ring. This heterocyclic system possesses two nucleophilic centers (the nitrogen and
sulfur atoms) and an electrophilic center at the carbon atom of the C=N bond. This functionality
makes it a versatile intermediate in organic synthesis.

The thiazoline ring can undergo a variety of reactions, including:

» Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed to yield the
corresponding amino thiol and isovaleraldehyde. This reaction is relevant to the stability of
the compound in acidic food matrices.

e Reduction: The C=N double bond can be reduced to form the corresponding thiazolidine.

© 2025 BenchChem. All rights reserved. 3/15 Tech Support


https://en.wikipedia.org/wiki/Maillard_reaction
https://en.wikipedia.org/wiki/Maillard_reaction
https://en.wikipedia.org/wiki/Maillard_reaction
https://www.seriouseats.com/what-is-maillard-reaction-cooking-science
https://en.wikipedia.org/wiki/Maillard_reaction
http://www.imreblank.ch/Food_Flavour_Technology_2010_p.51_Kerler.pdf
http://www.imreblank.ch/Food_Flavour_Technology_2010_p.51_Kerler.pdf
http://www.imreblank.ch/Food_Flavour_Technology_2010_p.51_Kerler.pdf
https://en.wikipedia.org/wiki/Maillard_reaction
https://en.wikipedia.org/wiki/Maillard_reaction
https://www.seriouseats.com/what-is-maillard-reaction-cooking-science
https://en.wikipedia.org/wiki/Maillard_reaction
https://www.seriouseats.com/what-is-maillard-reaction-cooking-science
https://www.benchchem.com/product/b1587118?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which would
significantly alter the sensory properties of the molecule.

» Ring-opening reactions: The thiazoline ring can be opened under various conditions to yield
linear sulfur- and nitrogen-containing compounds.

The isobutyl group and the methyl groups on the ring primarily influence the compound's steric
hindrance and lipophilicity, which in turn affect its reactivity and sensory perception.

Synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline

The industrial synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline is often achieved through the
Maillard reaction, a complex series of non-enzymatic browning reactions that occur between
amino acids and reducing sugars at elevated temperatures. This reaction is fundamental to the
development of flavor and aroma in cooked foods.

The key precursors for the synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline are:

» A sulfur-containing amino acid: Cysteine is a common source of the sulfur atom and the
nitrogen atom of the thiazoline ring.

e Adicarbonyl compound: The 4,5-dimethyl substitution pattern suggests the involvement of
2,3-butanedione (diacetyl).

e An aldehyde: The 2-isobutyl group is derived from isovaleraldehyde.

The formation of the thiazoline ring in the Maillard reaction is a multi-step process. A simplified
representation of the key steps is illustrated below.
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Caption: Simplified pathway for the formation of 4,5-Dimethyl-2-isobutyl-3-thiazoline via the
Maillard reaction.

Representative Laboratory Synthesis Protocol (Maillard
Reaction)

This protocol is a representative method for the synthesis of flavor compounds via the Maillard
reaction and can be adapted for the synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline. The
causality behind the choice of reactants is to provide the necessary building blocks for the
target molecule. The reaction conditions (temperature, pH, and solvent) are critical for
controlling the reaction pathways and maximizing the yield of the desired product.

Materials:
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L-Cysteine hydrochloride monohydrate
2,3-Butanedione (Diacetyl)
Isovaleraldehyde

Propylene glycol (food grade)

Sodium bicarbonate

Round-bottom flask with a reflux condenser
Heating mantle with a stirrer

pH meter

Procedure:

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve L-cysteine
hydrochloride monohydrate in propylene glycol. The use of propylene glycol as a solvent is
common in flavor chemistry as it is a food-grade solvent with a high boiling point, allowing for
controlled heating.

pH Adjustment: Adjust the pH of the solution to 5.5-6.5 with sodium bicarbonate. The pH is a
critical parameter in the Maillard reaction, influencing the rate of reaction and the types of
products formed. A slightly acidic to neutral pH is often optimal for the formation of many
thiazolines.

Addition of Carbonyl Compounds: Add 2,3-butanedione and isovaleraldehyde to the reaction
mixture. The molar ratios of the reactants should be optimized to favor the formation of the
desired product.

Heating and Reflux: Heat the mixture to 120-140°C with stirring under a reflux condenser for
2-4 hours. The temperature and reaction time are key variables that control the extent of the
Maillard reaction. Higher temperatures can lead to the formation of more complex and
potentially undesirable byproducts.
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Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature.
The product can be extracted from the reaction mixture using a suitable solvent like diethyl
ether or dichloromethane.

Purification: The crude product can be purified by vacuum distillation or column
chromatography to isolate 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 4,5-

Dimethyl-2-isobutyl-3-thiazoline. While a comprehensive set of publicly available, peer-

reviewed spectra for this specific compound is limited, the following represents the expected

key features based on its structure.

'H NMR (Proton Nuclear Magnetic Resonance): The *H NMR spectrum would be expected
to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and
a multiplet for the methine proton), two singlets or doublets for the methyl groups on the
thiazoline ring, and signals for the protons on the thiazoline ring itself.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 3C NMR spectrum would display
distinct signals for each of the nine carbon atoms in the molecule, including the C=N carbon
of the imine, which would appear at a characteristic downfield shift.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a
molecular ion peak (M+) at m/z 171, corresponding to the molecular weight of the
compound. Fragmentation patterns would be expected to involve the loss of the isobutyl
group and cleavage of the thiazoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption
band for the C=N stretching vibration of the imine group, typically in the region of 1650-1600
cm~*. C-H stretching and bending vibrations for the alkyl groups would also be prominent.

Applications in Industry

The primary application of 4,5-Dimethyl-2-isobutyl-3-thiazoline is as a flavoring agent in the

food industry. Its savory and meaty notes make it a valuable component in:
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Processed meat and poultry products: To enhance or impart a roasted or grilled flavor.

Soups, sauces, and gravies: To add depth and a savory character.

Snack foods: To provide a savory and toasted flavor to chips, crackers, and other snacks.

Pet food: To improve the palatability of animal feeds.

Beyond the flavor industry, the thiazoline ring system is a scaffold of interest in medicinal
chemistry, and as such, 4,5-Dimethyl-2-isobutyl-3-thiazoline could serve as a building block
for the synthesis of more complex, biologically active molecules.[1]

Safety and Regulatory Information

As a flavoring agent, 4,5-Dimethyl-2-isobutyl-3-thiazoline has been evaluated by regulatory
bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the
European Food Safety Authority (EFSA). These evaluations are crucial for establishing its
safety for human consumption.

A key aspect of the safety assessment of any chemical substance is the evaluation of its
genotoxic potential, i.e., its ability to damage genetic material. A standard battery of
genotoxicity tests is typically performed to assess this risk. The following sections describe the
principles and a generalized protocol for two of the most important in vitro genotoxicity assays,
which represent a self-validating system for assessing the mutagenic and clastogenic potential
of a substance.

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test) - OECD 471

The Ames test is a widely used method for identifying substances that can cause gene
mutations. The causality behind this experimental choice is its ability to detect a wide range of
mutagenic events in a rapid and cost-effective manner.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have
mutations in genes involved in histidine synthesis. These strains cannot grow in a medium
lacking histidine. The test substance is incubated with the bacteria, and if it is a mutagen, it will
cause a reverse mutation that allows the bacteria to synthesize histidine and grow on a
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histidine-free medium. The number of revertant colonies is proportional to the mutagenic
potency of the substance.

Self-Validating System: The protocol includes both positive and negative controls to ensure the
validity of the results. Positive controls are known mutagens that are expected to produce a
significant increase in revertant colonies, confirming that the test system is working correctly.
Negative controls (vehicle controls) establish the spontaneous reversion rate of the bacterial
strains.

Generalized Protocol:

o Strain Selection: Select a set of at least five Salmonella typhimurium strains (e.g., TA98,
TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) that are sensitive
to different types of mutagens.

o Metabolic Activation: The test is performed both with and without a mammalian metabolic
activation system (S9 fraction), which is typically derived from the livers of rats treated with
an enzyme-inducing agent. This is because some substances are not mutagenic themselves
but are converted to mutagens by metabolic processes in the body.

o Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose
range of 4,5-Dimethyl-2-isobutyl-3-thiazoline to be tested. The highest dose should show
some evidence of toxicity or be at the limit of solubility.

o Plate Incorporation Method:

[¢]

To a test tube, add the test substance, the bacterial culture, and, if required, the S9 mix.

[e]

Add molten top agar and gently mix.

o

Pour the mixture onto a minimal glucose agar plate.

[¢]

Incubate the plates at 37°C for 48-72 hours.

o Data Analysis: Count the number of revertant colonies on each plate. A substance is
considered mutagenic if it produces a dose-dependent increase in the number of revertant
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colonies and/or a reproducible and statistically significant positive response for at least one
of the tested concentrations.

Start: Ames Test (OECD 471)
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol: In Vitro Mammalian Cell
Micronucleus Test - OECD 487

The in vitro micronucleus test is used to detect substances that cause chromosomal damage
(clastogens) or interfere with the mitotic apparatus (aneugens). The causality behind this
experimental choice is its ability to detect both types of chromosomal damage in a single assay.

Principle: The test uses cultured mammalian cells. Micronuclei are small, membrane-bound
DNA fragments in the cytoplasm of cells that have undergone cell division. They are formed
from chromosome fragments or whole chromosomes that are not incorporated into the
daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates
that the test substance has caused chromosomal damage.

Self-Validating System: The protocol includes positive controls (a known clastogen and a
known aneugen) and a negative control (vehicle) to ensure the validity of the assay. The use of
cytochalasin B, a cytokinesis inhibitor, allows for the identification of cells that have completed
one cell division, ensuring that only these cells are scored for micronuclei.

Generalized Protocol:

o Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes,
CHO, V79, or TK6 cells) with a stable karyotype and a known cell cycle time.

o Metabolic Activation: As with the Ames test, the assay is performed with and without a
metabolic activation system (S9 fraction).

o Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate
dose range. The highest concentration should induce approximately 50-60% cytotoxicity.

o Treatment: Treat the cell cultures with a range of concentrations of 4,5-Dimethyl-2-isobutyl-
3-thiazoline for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).
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Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the
accumulation of binucleated cells.

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with
a suitable fluorescent dye (e.g., acridine orange or DAPI).

Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per
concentration for the presence of micronuclei.

Data Analysis: A substance is considered positive in the micronucleus test if it induces a
dose-dependent increase in the frequency of micronucleated cells or a statistically significant
increase at one or more concentrations.
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Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1587118?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

4,5-Dimethyl-2-isobutyl-3-thiazoline is a chemically and sensorially significant molecule with
important applications in the flavor industry. Its synthesis, primarily through the Maillard
reaction, is a testament to the complex chemistry that underlies food flavor development. A
thorough understanding of its physical and chemical properties, as well as its safety profile, is
essential for its responsible and effective use. The experimental protocols outlined in this guide
provide a framework for the quality control and safety assessment of this compound, ensuring
its integrity and suitability for its intended applications. This technical guide serves as a
foundational resource for scientists and researchers working with this and similar heterocyclic
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1587118?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587118?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

